PrCP Target Engagement Annotation vs. Piperidinyl Pyrazole Derivative 4
The compound is annotated as a prolylcarboxypeptidase (PrCP) inhibitor in the Therapeutic Target Database, similar to Piperidinyl pyrazole derivative 4 (CAS 1421508-44-2) [1]. However, the specific cyclopropyl-furan carboxamide scaffold differentiates it from the pyridine-containing derivative 4. While both are classified as PrCP inhibitors, quantitative binding or enzymatic inhibition data (e.g., IC50, Ki) for this specific compound are not available in public databases, preventing a direct potency comparison [2].
| Evidence Dimension | Target annotation |
|---|---|
| Target Compound Data | Annotated as PrCP inhibitor (TTD Drug ID: D0R3WH) |
| Comparator Or Baseline | Piperidinyl pyrazole derivative 4 (TTD Drug ID: D01GEE); also annotated as PrCP inhibitor |
| Quantified Difference | None reported; chemical scaffold distinction only |
| Conditions | Database annotation based on patent literature (PMID 28699813) |
Why This Matters
Confirms the compound's relevance for PrCP-targeted research but highlights the absence of quantitative selectivity or potency data needed for procurement decisions.
- [1] Therapeutic Target Database (TTD). Drug ID: D0R3WH. Piperidinyl pyrazole derivative 3. Accessed 2026. View Source
- [2] Southan, C. Comment on PubMed Commons: With a reported IC50 of 28 µM, this compound can be neither potent nor selective. Hypothesis. 2017. View Source
